(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

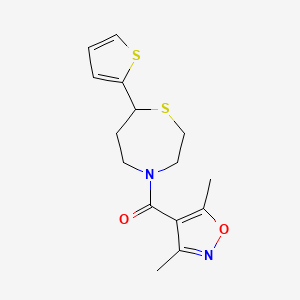

The compound "(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" features a hybrid structure combining a 3,5-dimethylisoxazole moiety linked via a methanone bridge to a 1,4-thiazepane ring substituted with a thiophen-2-yl group. This architecture integrates nitrogen-, sulfur-, and oxygen-containing heterocycles, which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-10-14(11(2)19-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWRVHQIURHREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to have potential antioxidant, anti-inflammatory, and analgesic effects.

Mode of Action

It’s worth noting that many anti-inflammatory drugs act as cyclooxygenase inhibitors. This suggests that this compound might interact with its targets by inhibiting the action of cyclooxygenase, thereby reducing inflammation.

Biochemical Pathways

It’s known that the metabolic products of arachidonic acid, produced by the action of cyclooxygenase and lipoxygenase, play important roles in the inflammatory process. Therefore, this compound might affect these pathways.

Result of Action

Compounds with similar structures have been shown to exhibit anti-inflammatory action. This suggests that this compound might also have similar effects.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone , with the molecular formula and a molecular weight of 322.44 g/mol, has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines an isoxazole moiety with a thiazepan ring, which is believed to contribute to its biological properties. Below is a summary of its structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.44 g/mol |

| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

| InChI Key | SMWRVHQIURHREZ-UHFFFAOYSA-N |

Antifungal Properties

Research has indicated that compounds containing thiophene and thiazepan structures exhibit significant antifungal activity. For example, studies have shown that related compounds demonstrate potent inhibitory effects against various fungal strains, outperforming standard antifungal agents such as fluconazole . The antifungal activity of the compound can be attributed to its ability to disrupt fungal cell membrane integrity.

The biological activity of (3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism.

- Membrane Disruption : Its structural components could interact with fungal membranes, leading to increased permeability and cell death.

- Receptor Modulation : The isoxazole moiety has been identified as a bioisostere for acetylated lysine, suggesting potential interactions with bromodomains involved in gene regulation .

Case Studies

- Study on Antifungal Activity : A study synthesized various thiazepan derivatives and tested their antifungal activity against strains like Epidermophyton floccosum and Mucor racemosus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antifungal drugs .

- Neuropharmacological Effects : Research has also explored the neuropharmacological properties of similar compounds. For instance, derivatives were shown to influence dopamine receptor activity in animal models, suggesting potential applications in treating neurological disorders .

Scientific Research Applications

Research indicates that compounds containing the 3,5-dimethylisoxazole moiety exhibit a range of biological activities:

- Antimicrobial Properties : Compounds similar to the target compound have shown significant antimicrobial activity. For instance, derivatives of thiophene are noted for their effectiveness against various bacterial strains .

- Antitumor Activity : The presence of isoxazole and thiophene structures has been linked to antitumor effects. These compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

- Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis Strategies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cyclization reactions involving suitable precursors.

- Thiophene Integration : The thiophene moiety is often introduced via electrophilic substitution or coupling reactions with thiophene derivatives.

- Final Coupling : The final product is obtained through coupling reactions that may involve various coupling agents or catalysts to ensure high yields and purity .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of similar compounds:

- Anticancer Studies : A study reported the synthesis of isoxazole derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Drug Development : Research has identified new derivatives based on the 3,5-dimethylisoxazole structure that exhibit enhanced selectivity for biological targets relevant to cancer therapy .

- Pharmacological Evaluations : Compounds structurally related to (3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been evaluated for their pharmacokinetic properties, demonstrating favorable profiles for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Comparison

The compound’s 1,4-thiazepane ring (a seven-membered sulfur- and nitrogen-containing heterocycle) distinguishes it from smaller heterocycles like thiadiazoles or thiazolidinones. For example:

- Thiadiazole derivatives (e.g., Bhole & Bhusari’s compounds) exhibit antitumor activity but lack the conformational flexibility of the 1,4-thiazepane ring .

- Oxathiolane-thiophene hybrids (e.g., compound 14b in ) share a sulfur-rich scaffold but feature a five-membered oxathiolane ring, which may limit steric interactions compared to the larger thiazepane system .

Pharmacological Potential

- Thiazolidinones (e.g., compound 5 in ) with arylidene substituents show promise as antimicrobial agents, suggesting that the thiophen-2-yl group in the target compound could enhance binding to sulfur-dependent enzymes .

Research Findings and Implications

- Structural Flexibility : The 1,4-thiazepane ring’s larger size may improve binding to protein pockets compared to rigid five-membered heterocycles, as seen in thiadiazoles .

- Electronic Effects : The electron-rich thiophene and isoxazole groups could enhance π-π stacking or hydrogen bonding, critical for enzyme inhibition .

- Synthetic Challenges : The steric bulk of the 3,5-dimethylisoxazole group may necessitate milder reaction conditions to avoid decomposition, contrasting with the harsher reflux methods used for smaller heterocycles .

Q & A

Q. What are the key synthetic strategies for preparing (3,5-dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling the thiazepane and isoxazole moieties via a ketone linker. A common approach includes:

- Step 1 : Functionalization of the thiazepane ring (e.g., introducing the thiophen-2-yl group at position 7 through nucleophilic substitution or cross-coupling reactions under inert atmospheres).

- Step 2 : Activation of the isoxazole component (e.g., 3,5-dimethylisoxazole-4-carboxylic acid) using coupling agents like EDCI or DCC.

- Step 3 : Final coupling via a Schlenk line to avoid moisture sensitivity.

Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature (reflux at 80–100°C), and catalysts (e.g., Pd for cross-couplings). HPLC is critical for monitoring purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., thiophene protons at δ 6.8–7.2 ppm; thiazepane methylenes at δ 2.5–3.5 ppm).

- IR Spectroscopy : Stretching frequencies for the ketone (C=O, ~1700 cm) and isoxazole ring (C=N, ~1600 cm) validate structural motifs.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS).

Cross-referencing with analogous compounds in literature ensures accurate assignments .

Q. What structural features of this compound suggest potential pharmacological activity?

- Methodological Answer : The thiazepane ring enhances conformational flexibility for receptor binding, while the thiophene and isoxazole groups contribute π-π stacking and hydrogen-bonding capabilities. Isoxazole derivatives are known for anti-inflammatory activity (e.g., COX-2 inhibition), and thiophene-containing compounds often exhibit antimicrobial properties. Computational docking studies (e.g., AutoDock Vina) can predict affinity for targets like kinases or GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Replace thiophene with furan or pyridine to assess electronic effects on binding.

- Ring Modifications : Substitute the thiazepane with a piperazine ring to compare steric effects.

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs.

Biological assays (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) paired with QSAR models (e.g., CoMFA) quantify contributions of structural changes .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., ATP levels in cell viability assays) and validate with positive/negative controls.

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods.

Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify significant outliers .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiazepane ring formation) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.

- Isotopic Labeling : Use C-labeled precursors to trace carbon migration during cyclization.

- DFT Calculations : Gaussian or ORCA software models transition states (e.g., for thiazepane ring closure via intramolecular SN2).

Cross-referencing with analogous mechanisms in thiazepane synthesis literature is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.